[1,2,3]Thiadiazolo[5,4-c]pyridine(9CI)
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Overview
Description
[1,2,3]Thiadiazolo[5,4-c]pyridine(9CI) is a heterocyclic compound that contains both nitrogen and sulfur atoms within its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1,2,3]Thiadiazolo[5,4-c]pyridine(9CI) typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with thionyl chloride and sodium azide, followed by cyclization to form the thiadiazole ring. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions.
Industrial Production Methods: On an industrial scale, the production of [1,2,3]Thiadiazolo[5,4-c]pyridine(9CI) may involve continuous flow processes to ensure consistent quality and yield. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reagent concentrations.
Types of Reactions:
Oxidation: [1,2,3]Thiadiazolo[5,4-c]pyridine(9CI) can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of catalysts or under reflux conditions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or thiols.
Scientific Research Applications
Chemistry: In organic synthesis, [1,2,3]Thiadiazolo[5,4-c]pyridine(9CI) serves as a building block for the construction of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology and Medicine: This compound has shown potential in medicinal chemistry as a scaffold for developing new pharmaceuticals. It exhibits biological activities such as antimicrobial, antiviral, and anticancer properties, making it a valuable candidate for drug development.
Industry: In the materials science industry, [1,2,3]Thiadiazolo[5,4-c]pyridine(9CI) is used in the design of novel materials with specific electronic properties. It can be incorporated into polymers and other materials to enhance their conductivity and stability.
Mechanism of Action
The mechanism by which [1,2,3]Thiadiazolo[5,4-c]pyridine(9CI) exerts its effects involves interactions with various molecular targets. For instance, in antimicrobial applications, it may inhibit the synthesis of essential proteins or disrupt cell membrane integrity. In anticancer research, it could interfere with cell division or induce apoptosis through specific signaling pathways.
Comparison with Similar Compounds
[1,2,4]Thiadiazole: Another heterocyclic compound with similar sulfur and nitrogen atoms but different ring structure.
Pyridine: A simpler nitrogen-containing heterocycle that serves as a precursor for many derivatives.
Thiazole: Contains both sulfur and nitrogen in a five-membered ring, similar to thiadiazole but with different properties.
Uniqueness: [1,2,3]Thiadiazolo[5,4-c]pyridine(9CI) is unique due to its specific arrangement of nitrogen and sulfur atoms, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in applications requiring precise molecular interactions and stability under various conditions.
By understanding the detailed properties and applications of [1,2,3]Thiadiazolo[5,4-c]pyridine(9CI), researchers can better exploit its potential in various scientific and industrial fields.
Biological Activity
[1,2,3]Thiadiazolo[5,4-c]pyridine(9CI) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its anticancer properties, potential as an antimicrobial agent, and other pharmacological effects.
Chemical Structure and Properties
The compound [1,2,3]thiadiazolo[5,4-c]pyridine features a unique bicyclic structure that contributes to its biological activity. The thiadiazole ring is known for its ability to interact with various biological targets, enhancing the compound's therapeutic potential.
Anticancer Activity
Recent studies have demonstrated that derivatives of thiadiazolo[5,4-c]pyridine exhibit significant anticancer activity against various cancer cell lines.
Case Studies
- Inhibition of c-KIT Mutants : A study synthesized novel thiazolo[5,4-b]pyridine derivatives that inhibit the c-KIT enzyme, particularly effective against imatinib-resistant mutations. The compound 6r showed an IC50 of 4.77 μM against the c-KIT V560G/D816V double mutant and a GI50 of 1.15 μM on HMC1.2 cells harboring these mutations, outperforming imatinib by 23.6-fold in anti-proliferative activity .
- Topoisomerase Inhibition : Another investigation explored various pyridine derivatives for their anticancer properties through topoisomerase inhibition. The synthesized compounds exhibited promising results against human colon carcinoma (HTC-116) and hepatocellular carcinoma (HepG-2) cell lines. Notably, one derivative demonstrated an IC50 of 2.03 μM against HTC-116 cells, indicating strong cytotoxicity .
Antimicrobial Activity
Thiadiazole derivatives have also shown broad-spectrum antimicrobial activity. Research indicates that these compounds can inhibit bacterial growth and possess antifungal properties.
- Mechanism of Action : The antimicrobial activity is often attributed to the disruption of bacterial cell membranes and inhibition of essential enzymes involved in bacterial metabolism.
Other Pharmacological Effects
Beyond anticancer and antimicrobial activities, [1,2,3]thiadiazolo[5,4-c]pyridine exhibits various pharmacological effects:
- Anti-inflammatory Properties : Some derivatives have been reported to reduce inflammation markers in vitro.
- Anticonvulsant Activity : Thiadiazole compounds have shown promise in models of epilepsy.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of thiadiazolo[5,4-c]pyridine derivatives. Modifications to the thiadiazole and pyridine rings can significantly impact their potency and selectivity towards biological targets.
Properties
IUPAC Name |
thiadiazolo[5,4-c]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3N3S/c1-2-6-3-5-4(1)7-8-9-5/h1-3H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNWLQCBSEZHTMF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1N=NS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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